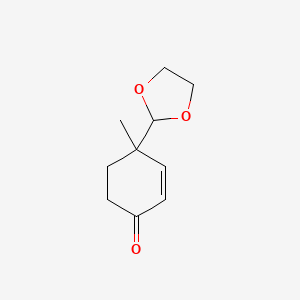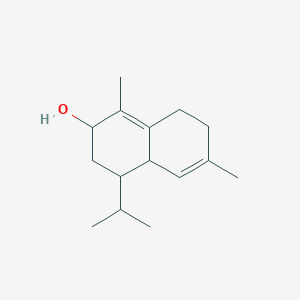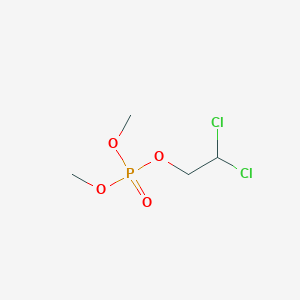
2,2-Dichloroethyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2,2-Dichloroethyl dimethyl phosphate can be synthesized through the reaction of dimethyl phosphite with 1,2-dibromo-2,2-dichloroethane. The reaction typically occurs under anhydrous conditions and requires the presence of a base such as sodium hydroxide . Industrial production methods involve similar synthetic routes but are scaled up to accommodate large quantities .
Chemical Reactions Analysis
2,2-Dichloroethyl dimethyl phosphate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form dichlorvos and other by-products.
Oxidation: It can be oxidized to form various phosphate esters.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common reagents used in these reactions include water, oxidizing agents, and nucleophiles such as hydroxide ions . Major products formed from these reactions include dichlorvos and other organophosphate derivatives .
Scientific Research Applications
2,2-Dichloroethyl dimethyl phosphate has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,2-Dichloroethyl dimethyl phosphate is the inhibition of acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system . By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to the paralysis and death of pests . The molecular targets include the active site of acetylcholinesterase, and the pathways involved are related to neurotransmitter regulation .
Comparison with Similar Compounds
2,2-Dichloroethyl dimethyl phosphate is similar to other organophosphate compounds such as dichlorvos and trichlorfon . it is unique in its specific chemical structure, which includes both bromine and chlorine atoms . This unique structure contributes to its effectiveness and stability under various conditions .
Similar Compounds
- Dichlorvos (2,2-Dichlorovinyl dimethyl phosphate)
- Trichlorfon (Dimethyl 1-hydroxy-2,2,2-trichloroethyl phosphonate)
- Naled (Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate)
Properties
CAS No. |
111883-35-3 |
|---|---|
Molecular Formula |
C4H9Cl2O4P |
Molecular Weight |
222.99 g/mol |
IUPAC Name |
2,2-dichloroethyl dimethyl phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h4H,3H2,1-2H3 |
InChI Key |
ZYRWHPOKHQYRRQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OCC(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
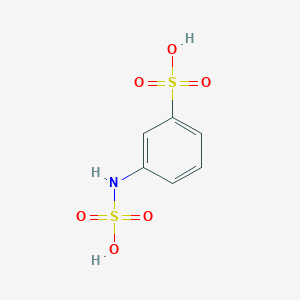

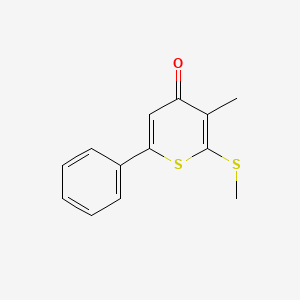
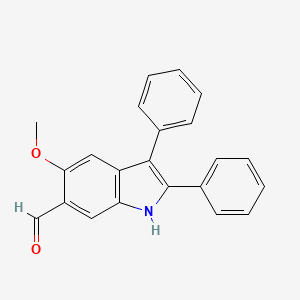
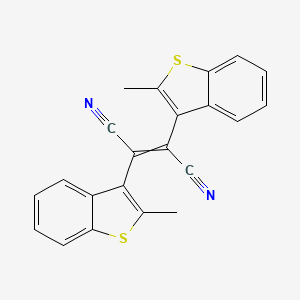
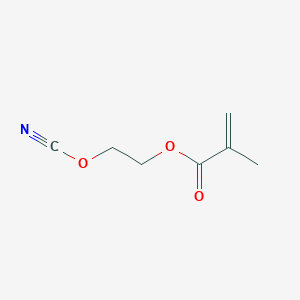
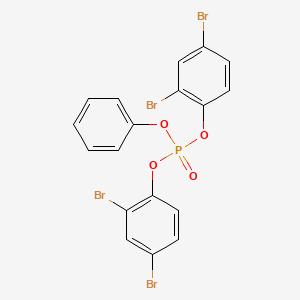
![(2-{3,4-Bis[(trimethylsilyl)oxy]phenyl}-2-oxoethyl)carbamyl chloride](/img/structure/B14303860.png)
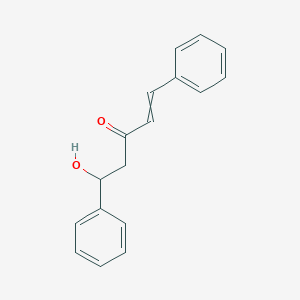
![1,1'-{Methylenebis[(4,1-phenylene)oxymethylene]}bis(2-methylbenzene)](/img/structure/B14303881.png)
